(4-Indanyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.
Uniqueness
(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
Properties
Molecular Formula |
C12H18Si |
---|---|
Molecular Weight |
190.36 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.